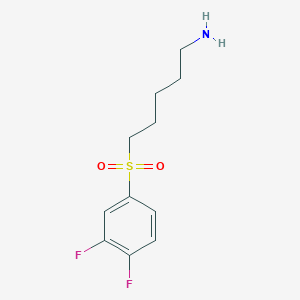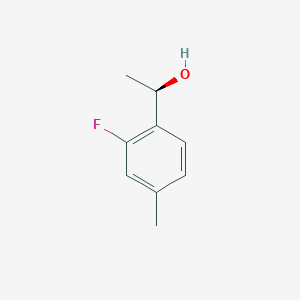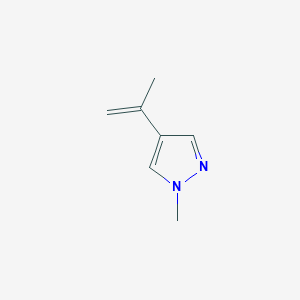
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole
Vue d'ensemble
Description
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents : Abdel-Wahab et al. (2017) discussed the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, including 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole derivatives, as antimicrobial agents. These compounds were synthesized using simple procedures and exhibited good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).
Antimicrobial Evaluation and Molecular Docking Studies : Punia et al. (2021) conducted a study involving the synthesis of pyrazole-imidazole-triazole hybrids with antimicrobial properties. The synthesized compounds, including those derived from this compound, showed antimicrobial activity, and the most active compounds were confirmed through molecular docking studies (Punia et al., 2021).
Synthesis of Biologically Active Compounds : Liu et al. (2017) reported the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for many biologically active compounds. They optimized the synthetic method for these derivatives, which are crucial for developing small molecule inhibitors in anticancer research (Liu et al., 2017).
Microwave-Assisted Synthesis and Biological Activity : Swarnkar et al. (2014) explored the microwave-assisted synthesis of 1H-indol containing pyrazole derivatives. The study focused on creating derivatives with potential biological activities, including those derived from this compound (Swarnkar et al., 2014).
Hydrogen-bonded Chains and Sheets in Derivatives : Portilla et al. (2007) examined the molecular structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative of this compound, and its transformation into hydrogen-bonded chains and sheets (Portilla et al., 2007).
Propriétés
IUPAC Name |
1-methyl-4-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-4-8-9(3)5-7/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYIOVHQBPAFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



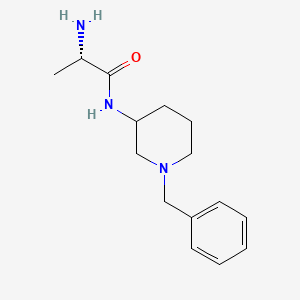
![N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7896304.png)

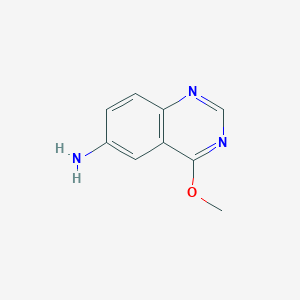
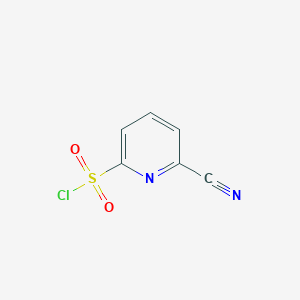




![1-[3-(n-Butylthio)phenyl]ethanol](/img/structure/B7896349.png)

